2-(M-tolyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(M-tolyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(M-tolyl)pyrimidine-4-carboxylic acid typically involves the reaction of 3-methylphenyl derivatives with pyrimidine-4-carboxylic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(M-tolyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(M-tolyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(M-tolyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar pyrimidine core but have a thiophene ring instead of a phenyl group.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and exhibit similar biological activities.
Uniqueness: 2-(M-tolyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
1215561-98-0 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)11-13-6-5-10(14-11)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
JVMGGCAXXUZCQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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